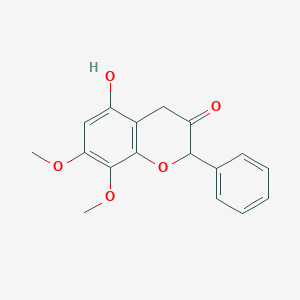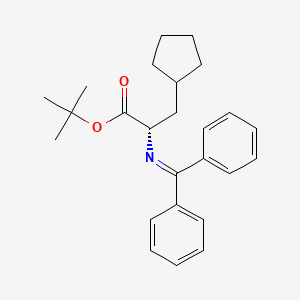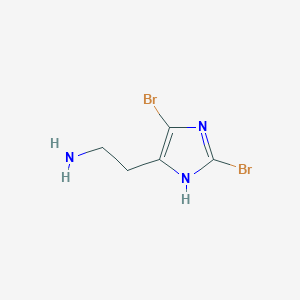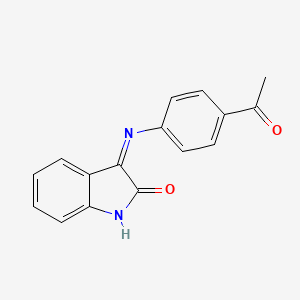
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI); (2S)-2,3-Dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-4H-1-benzopyran-4-one; (2S)-5-Hydroxy-7,8-dimethoxyflavanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI); (2S)-2,3-Dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-4H-1-benzopyran-4-one; (2S)-5-Hydroxy-7,8-dimethoxyflavanone is a complex organic compound with the molecular formula C17H16O5. This compound belongs to the flavanone class of flavonoids, which are known for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-hydroxyacetophenone and benzaldehyde derivatives, which undergo an aldol condensation followed by cyclization to form the flavanone structure. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 5 can be oxidized to form quinones.
Reduction: The carbonyl group at position 4 can be reduced to form dihydroflavanones.
Substitution: Methoxy groups at positions 7 and 8 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavanones.
Substitution: Formation of substituted flavanones with various functional groups.
Applications De Recherche Scientifique
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex flavonoids and other organic compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) involves its interaction with various molecular targets and pathways. It is known to:
Inhibit oxidative stress: By scavenging free radicals and enhancing antioxidant enzyme activity.
Modulate signaling pathways: Such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Interact with enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naringenin: A flavanone with similar antioxidant properties.
Hesperetin: Another flavanone known for its anti-inflammatory effects.
Daidzein: An isoflavone with estrogenic activity.
Uniqueness
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7,8-dimethoxy-2-phenyl-, (S)-(9CI) is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic benefits. The presence of methoxy groups at positions 7 and 8, along with the hydroxyl group at position 5, contributes to its unique chemical reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C17H16O5 |
|---|---|
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
5-hydroxy-7,8-dimethoxy-2-phenyl-4H-chromen-3-one |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(18)11-8-13(19)15(10-6-4-3-5-7-10)22-16(11)17(14)21-2/h3-7,9,15,18H,8H2,1-2H3 |
Clé InChI |
KPUNBNWFRBNTKV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(CC(=O)C(O2)C3=CC=CC=C3)C(=C1)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B14804088.png)
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14804098.png)
![5-chloro-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14804100.png)


![2',7'-dibromo-10-phenyl-spiro[acridine-9(10H),9'-[9H]fluorene]](/img/structure/B14804113.png)
![benzyl N-[1-[[1-[[2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B14804117.png)
![(2E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14804120.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14804122.png)
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate](/img/structure/B14804125.png)
![2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B14804130.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14804138.png)
